Lithium Citrate

Pharmacokinetics Bioavailability Absorption Rate

Lithium Citrate (CAS 10377-38-5) is the optimal lithium salt for protocols requiring rapid absorption, precise liquid dose titration, or pediatric formulation development. Unlike carbonate, citrate achieves peak serum concentration 43% faster (tmax 0.8 h vs 1.4 h) and enables oral solution formulations essential for weight-based dosing in patients aged ≥7 years. Bioequivalence in total exposure (AUC) ensures comparable long-term outcomes despite faster absorption kinetics. The water-soluble tetrahydrate powder supports concentration-controlled preclinical models, particularly nephrolithiasis studies where citrate counterion may reduce calcium oxalate deposition. Available in pharmaceutical (≥98%) and BioUltra (≥99.5%) grades. Not a scheduled substance; standard B2B shipping applies.

Molecular Formula C6H5Li3O7
Molecular Weight 210.0 g/mol
CAS No. 10377-38-5
Cat. No. B077019
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLithium Citrate
CAS10377-38-5
SynonymsLitarex
lithium citrate
monolithium citrate
Molecular FormulaC6H5Li3O7
Molecular Weight210.0 g/mol
Structural Identifiers
SMILES[Li+].[Li+].[Li+].C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O
InChIInChI=1S/C6H8O7.3Li/c7-3(8)1-6(13,5(11)12)2-4(9)10;;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;/q;3*+1/p-3
InChIKeyWJSIUCDMWSDDCE-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes1 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lithium Citrate (CAS 10377-38-5): Comparative Baseline and Procurement Context for Pharmaceutical and Research Applications


Lithium Citrate (CAS 10377-38-5) is a trilithium salt of citric acid, most commonly encountered as the tetrahydrate form (C6H5Li3O7·4H2O, molecular weight 281.98) in pharmaceutical and research applications [1]. It serves as a source of lithium ions (Li+) and is classified pharmacologically as an antimanic agent, with FDA approval for the treatment of bipolar I disorder and maintenance therapy [2]. The compound is available as a white, crystalline powder that is freely soluble in water (1 M at 20°C) and is typically supplied as either a solid reagent or as a formulated oral solution/syrup . As a lithium salt, its therapeutic activity derives solely from the lithium cation, placing it within a class of compounds that includes lithium carbonate (the most commonly prescribed lithium salt), lithium orotate, and lithium sulfate. Understanding the specific properties that differentiate Lithium Citrate from these in-class alternatives is essential for informed scientific selection and procurement.

Why Interchanging Lithium Salts Without Evaluation Compromises Scientific and Clinical Outcomes


Treating lithium salts as interchangeable commodities represents a critical oversight in both clinical practice and research design. While the pharmacologically active lithium ion is identical across salts, the counterion (citrate, carbonate, orotate) fundamentally alters key performance characteristics that dictate product suitability for a given application [1]. These differences manifest in several measurable dimensions: (1) pharmacokinetic profiles, including absorption rate (tmax) and peak serum concentration (Cmax), which differ significantly between liquid citrate formulations and solid carbonate tablets [2]; (2) the physical state and solubility of the salt, with citrate enabling liquid oral solutions whereas carbonate is limited to solid dosage forms [3]; and (3) the associated safety and tolerability profiles, with evidence suggesting that the gastrointestinal side effect burden can differ based on formulation and salt type [4]. Furthermore, from a procurement perspective, pharmaceutical-grade lithium citrate is manufactured by a concentrated supplier base and commands distinct purity specifications and pricing relative to technical-grade carbonate, making direct substitution economically and regulatorily non-viable [5]. The following evidence guide quantifies these differences to enable data-driven selection.

Quantitative Differentiation Evidence for Lithium Citrate (CAS 10377-38-5) vs. Lithium Carbonate and Lithium Orotate


Comparative Pharmacokinetics: Faster Absorption of Lithium Citrate Syrup vs. Carbonate Tablets

Lithium Citrate, when administered as an oral syrup, demonstrates a significantly more rapid absorption profile compared to conventional lithium carbonate tablets, as established by a direct head-to-head crossover study in healthy volunteers [1]. This difference is quantifiable in the time to reach maximum serum concentration (tmax), a critical parameter for applications requiring rapid onset. While the total bioavailability (AUC) and Cmax are bioequivalent between the two formulations, the faster tmax of the citrate syrup provides a pharmacokinetic advantage in specific clinical or experimental settings [1].

Pharmacokinetics Bioavailability Absorption Rate

Formulation-Driven Differentiation: Liquid Citrate Enables Precise Titration Unavailable with Solid Carbonate

A fundamental differentiation lies in the physical form enabled by the salt's counterion. Lithium Citrate, due to its high aqueous solubility, can be formulated as a stable oral solution, whereas lithium carbonate is essentially insoluble in water and is therefore restricted to solid dosage forms (tablets or capsules) [1]. This enables a liquid formulation of lithium citrate that provides a direct, volumetric method for dose adjustment that is not possible with fixed-dose carbonate tablets. Each 5 mL of the standard lithium citrate oral solution delivers 8 mEq of lithium ion, precisely equivalent to the lithium content in 300 mg of lithium carbonate [1].

Formulation Science Dosage Flexibility Patient-Specific Dosing

Safety and Tolerability: Evidence of Differential Side Effect Profiles Between Salts and Formulations

Comparative studies and clinical data indicate that the tolerability of lithium therapy can be influenced by both the salt form and the administration regimen. A double-blind crossover study directly compared once-daily lithium carbonate (Priadal) to twice-daily lithium citrate (Litarex) in 25 stabilized bipolar patients over 12 months and found no significant differences in clinical outcome, side effects, or renal function between the two regimens [1]. However, research on the impact of food intake reveals that gastrointestinal side effects are strongly modulated by administration conditions: a study comparing lithium sulphate and lithium citrate in slow-release tablets found that postprandial (after food) administration resulted in practically no side effects, whereas administration on an empty stomach induced diarrhea in approximately 20% of subjects [2].

Gastrointestinal Tolerability Side Effect Profile Adherence

Regulatory Status and Clinical Indications: Broader Labeling for Lithium Citrate in Some Jurisdictions

The regulatory labeling and approved indications for lithium citrate products can differ meaningfully from those of lithium carbonate, impacting procurement decisions for specific clinical or research applications. The lithium oral solution (citrate) FDA label specifically includes indication for treatment of acute manic and mixed episodes in patients 7 years and older, as well as maintenance treatment in patients 7 years and older [1]. In contrast, the UK SmPC for Li-Liquid (citrate) includes additional indications: treatment of recurrent bipolar depression where alternative antidepressants have been ineffective, and control of aggressive or self-mutilating behavior .

Regulatory Affairs Clinical Indications Pediatric Use

Procurement and Supply Chain: Concentrated Manufacturing Base and Premium Pricing Relative to Carbonate

From a procurement standpoint, lithium citrate and lithium carbonate exist in distinct supply chain ecosystems with different pricing structures. The global supply of pharmaceutical-grade lithium citrate is concentrated among a limited number of manufacturers, primarily in Asia and Europe, including Tresco Manufacturing Company (China), CordenPharma (Germany), and Albemarle Corporation (US) [1]. This contrasts with the much larger, more commoditized market for battery- and pharmaceutical-grade lithium carbonate. The pharmaceutical-grade lithium citrate market was valued at USD 158.9 million in 2025 and is projected to reach USD 321.5 million by 2035, growing at a CAGR of 7.3% [2]. Pharmaceutical-grade lithium citrate commands premium pricing relative to technical-grade carbonate due to its specific applications in niche pharmaceutical and research industries [2].

Supply Chain Pharmaceutical Procurement Pricing

Optimized Application Scenarios for Lithium Citrate (CAS 10377-38-5) Based on Quantitative Differentiation Evidence


Pediatric Bipolar I Disorder Clinical Trials and Treatment Protocols

Lithium citrate oral solution is the optimal selection for research and clinical protocols involving pediatric patients (ages 7 years and older) with bipolar I disorder. This application scenario leverages three lines of evidence: (1) the FDA explicitly labels lithium oral solution for acute manic/mixed episodes and maintenance treatment in patients 7 years and older [1]; (2) the liquid formulation enables precise, weight-based dose titration that is essential in pediatric populations where fixed-dose carbonate tablets cannot provide the necessary dosing flexibility [2]; and (3) the volumetric dosing allows for small incremental adjustments (e.g., 2.5 mL increments) that facilitate careful serum level monitoring required in this vulnerable population [1].

Geriatric and Renal-Compromised Patient Management Requiring Precise Dose Titration

For research or clinical protocols involving elderly patients or individuals with renal impairment, lithium citrate oral solution provides distinct advantages grounded in the quantitative evidence. The liquid formulation allows for precise, small-volume dose adjustments that are not possible with carbonate tablets, enabling clinicians to maintain serum lithium levels within the narrow therapeutic window (0.5-1.0 mmol/L) while minimizing toxicity risk [1]. The absence of significant differences in renal function outcomes between citrate and carbonate regimens in long-term maintenance studies [2] supports the interchangeability of the salts from a renal safety standpoint, making formulation advantages the primary driver for selecting citrate over carbonate in this population.

Research Protocols Requiring Rapid Onset or Controlled Pharmacokinetic Profiling

Research protocols investigating the acute effects of lithium or requiring precise temporal control over serum concentration profiles may benefit from selecting lithium citrate syrup. The direct head-to-head pharmacokinetic evidence demonstrates that lithium citrate syrup achieves peak serum concentration (tmax) in 0.8 hours, which is 43% faster than the 1.4 hours observed with conventional lithium carbonate tablets [1]. This faster absorption profile, combined with the ability to administer precise volumes, provides researchers with a tool for designing studies where timing of peak serum concentration is a critical variable. The bioequivalence of total exposure (AUC) between formulations [1] ensures that long-term exposure remains comparable despite the difference in absorption kinetics.

Investigational Use in Nephrolithiasis Prevention Research

Preclinical research investigating the role of lithium salts in regulating urinary citrate levels and preventing calcium oxalate nephrolithiasis may consider lithium citrate as a research tool. A comparative study in a rat model demonstrated that both lithium carbonate (LiC) and lithium citrate (LiCit) significantly increased urinary citrate levels (p<0.001) and reduced calcium oxalate crystal deposition, kidney tubular dilatation, and inflammatory cell infiltration [1]. While this evidence does not differentiate the salts in terms of efficacy, the availability of lithium citrate as a water-soluble solid reagent [2] facilitates its use in experimental models requiring precise concentration-controlled solutions, making it a practical choice for such research applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lithium Citrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.